REACTION_CXSMILES
|
C(N(CC)CC)C.Cl[C:9](=[N:15][OH:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH2:17]([Cl:20])[C:18]#[CH:19]>O>[Cl:20][CH2:17][C:18]1[O:16][N:15]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:19]=1
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=NO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring to a mixture
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo in a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo at 0.5 torr
|
Type
|
DISTILLATION
|
Details
|
the product distilling over at 116-122° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=CC(=NO1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |